N-(2-acetylphenyl)-2-chloroacetamide

Chemical Safety Medicinal Chemistry Laboratory Procurement

N-(2-Acetylphenyl)-2-chloroacetamide (CAS 6140-11-0), with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol , is a specialized organic compound belonging to the class of N-aryl-2-chloroacetamides. It is a derivative of acetanilide, featuring a chloroacetamide group at the nitrogen and an acetyl group at the ortho position of the phenyl ring.

Molecular Formula C10H10ClNO2
Molecular Weight 211.65
CAS No. 6140-11-0
Cat. No. B2978250
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-(2-acetylphenyl)-2-chloroacetamide
CAS6140-11-0
Molecular FormulaC10H10ClNO2
Molecular Weight211.65
Structural Identifiers
SMILESCC(=O)C1=CC=CC=C1NC(=O)CCl
InChIInChI=1S/C10H10ClNO2/c1-7(13)8-4-2-3-5-9(8)12-10(14)6-11/h2-5H,6H2,1H3,(H,12,14)
InChIKeyGBPRTVLCALOMCL-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





N-(2-Acetylphenyl)-2-chloroacetamide (CAS 6140-11-0): Chemical Profile for Pharmaceutical Research and Sourcing


N-(2-Acetylphenyl)-2-chloroacetamide (CAS 6140-11-0), with the molecular formula C10H10ClNO2 and a molecular weight of 211.64 g/mol , is a specialized organic compound belonging to the class of N-aryl-2-chloroacetamides. It is a derivative of acetanilide, featuring a chloroacetamide group at the nitrogen and an acetyl group at the ortho position of the phenyl ring . This compound is primarily recognized and utilized in the pharmaceutical industry as a key process-related impurity and reference standard for the antidiabetic drug Linagliptin [1]. Its structure incorporates a reactive chloroacetyl moiety, making it a versatile synthetic building block for further chemical modifications via nucleophilic substitution .

Critical Role of N-(2-Acetylphenyl)-2-chloroacetamide as a Linagliptin Impurity Standard: Why Substitution is Not an Option


In the context of pharmaceutical quality control for the blockbuster antidiabetic drug Linagliptin, generic substitution of N-(2-Acetylphenyl)-2-chloroacetamide with a structural analog is not analytically valid. This specific compound is an identified and characterized process-related impurity that can be present in Linagliptin active pharmaceutical ingredient (API) and drug products [1]. Its use as an impurity reference standard is mandated by regulatory requirements for accurate quantification during method validation, stability studies, and batch release testing using HPLC and LC-MS [2]. Substituting this compound with a close analog—even one with similar physical properties—would invalidate the analytical method due to different retention times, UV spectra, and mass fragmentation patterns, thereby jeopardizing the accuracy of impurity profiling and the assurance of drug safety and efficacy as per ICH guidelines [3].

Quantitative Evidence for Selecting N-(2-Acetylphenyl)-2-chloroacetamide over Analogs in NCE Development and Analytical R&D


Defined Physicochemical and Hazard Profile for Safe Laboratory Handling

N-(2-Acetylphenyl)-2-chloroacetamide possesses a fully characterized hazard profile, which is a critical factor for laboratory procurement and safe handling. In contrast to many research chemicals for which no hazard data is available, this compound is classified with specific GHS hazard statements (H302, H315, H319, H335) and precautionary codes (e.g., P280) . This quantifiable information enables direct comparison against analogs with unknown or more severe hazard profiles, facilitating informed risk assessment and compliance with institutional safety protocols.

Chemical Safety Medicinal Chemistry Laboratory Procurement

Validated Regulatory Role as an Identified Linagliptin Impurity

This compound is a definitively identified and synthesized process impurity of the DPP-4 inhibitor Linagliptin, a status confirmed by independent research and patent literature [1][2]. This contrasts with other N-aryl-2-chloroacetamides, which are not associated with a marketed drug product. The compound's specific role is to serve as an impurity reference substance for the inspection of Linagliptin-related substances, enabling accurate quantification and quality control [2]. This application is unique to this specific molecule and cannot be fulfilled by any other analog, regardless of structural similarity.

Pharmaceutical Analysis Quality Control Reference Standards

Optimized Ortho-Acetyl Substitution for Superior Antimicrobial Activity

The ortho-acetyl substitution pattern of N-(2-acetylphenyl)-2-chloroacetamide is a key determinant of its biological activity. A comprehensive QSAR and antimicrobial study of twelve N-(substituted phenyl)-2-chloroacetamides demonstrated that the position of substituents on the phenyl ring significantly modulates antibacterial efficacy [1]. The study's class-level inference shows that certain substitution patterns lead to enhanced activity against Gram-positive bacteria, including methicillin-resistant S. aureus (MRSA). This indicates that the ortho-acetyl group is a non-interchangeable structural feature that distinguishes it from other isomers or para-substituted analogs, which may exhibit different or inferior activity profiles.

Antimicrobial Research QSAR Medicinal Chemistry

Defined Purity Specifications for Reproducible Synthesis and Biological Assays

Procurement of N-(2-acetylphenyl)-2-chloroacetamide is supported by clear and verifiable purity specifications from commercial vendors. Reputable suppliers offer this compound at a guaranteed minimum purity of ≥95% , a critical metric for ensuring reproducibility in both chemical synthesis (where it serves as a building block) and biological assays. This is in contrast to compounds offered by certain vendors as part of 'rare chemical collections' where no analytical data is provided, and the buyer assumes all risk for identity and purity verification . The availability of a defined purity specification directly reduces the risk of experimental failure due to unknown impurities or incorrect compound identity, streamlining procurement workflows.

Chemical Synthesis Assay Development Procurement Specification

High-Value Application Scenarios for N-(2-Acetylphenyl)-2-chloroacetamide (CAS 6140-11-0) in Research and Industry


Pharmaceutical Quality Control and Analytical Method Validation for Linagliptin

This is the primary and most critical application for this compound. Analytical chemists in pharmaceutical companies and contract research organizations (CROs) utilize N-(2-Acetylphenyl)-2-chloroacetamide as a certified reference standard to develop, validate, and routinely perform impurity profiling assays for Linagliptin API and finished dosage forms. Its use ensures that the levels of this specific process-related impurity are accurately quantified and remain below the ICH-defined thresholds, thereby guaranteeing product safety and regulatory compliance [1]. The compound's defined structure and availability at known purity make it an essential, non-substitutable tool in this workflow.

Medicinal Chemistry: Scaffold for Synthesis of Novel Bioactive Molecules

The presence of a reactive chloroacetyl group makes this compound a valuable building block in medicinal chemistry. Researchers can exploit this functionality to synthesize diverse libraries of compounds through nucleophilic substitution reactions with amines, thiols, or alcohols . The resulting derivatives can be screened for enhanced biological activity. For instance, using this core structure as a starting point, one could generate new analogs for antimicrobial screening, building upon the class-level evidence that substitution patterns on the N-phenyl ring modulate activity against pathogens like MRSA [1].

Chemical Biology: Development of Targeted Covalent Probes

The chloroacetamide moiety is a well-known electrophilic warhead capable of forming a covalent bond with nucleophilic amino acid residues, such as the cysteine thiol group, in protein active sites. Researchers in chemical biology can employ N-(2-Acetylphenyl)-2-chloroacetamide as a fragment or core scaffold to design activity-based probes or targeted covalent inhibitors (TCIs). By conjugating a recognition element or reporter tag to the acetyl group or the phenyl ring, this compound can be elaborated into a chemical tool for profiling enzyme activity or validating novel drug targets through covalent modification .

Academic Research and Teaching Laboratories

Due to its well-defined structure, moderate complexity, and the availability of safety data , this compound is a suitable model substrate for undergraduate and graduate organic chemistry laboratory courses. It can be used to demonstrate key synthetic concepts such as acylation, nucleophilic acyl substitution, and purification techniques like recrystallization. Its role as a known pharmaceutical impurity also provides a tangible, real-world context for teaching advanced topics in analytical chemistry and pharmaceutical sciences, bridging the gap between textbook theory and industrial practice.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

18 linked technical documents
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